5-Amino-3-pyridinecarboxamide

Vue d'ensemble

Description

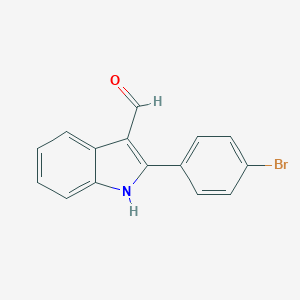

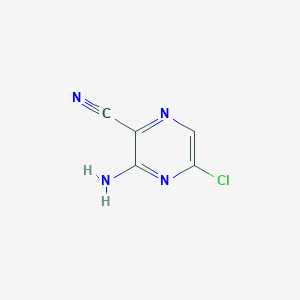

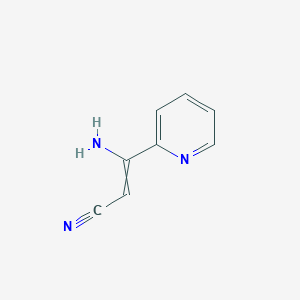

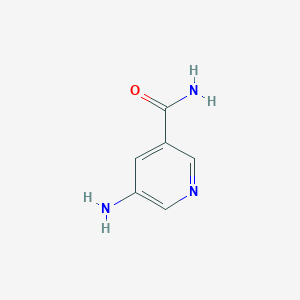

5-Amino-3-pyridinecarboxamide is a chemical compound with the molecular formula C₆H₇N₃O. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a carboxamide group at the 3-position of the pyridine ring

Applications De Recherche Scientifique

5-Amino-3-pyridinecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mécanisme D'action

Target of Action

5-Amino-3-pyridinecarboxamide is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory activities . They exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The compound interacts with its targets (the inflammatory mediators) and inhibits their expression and activities . This results in a reduction of inflammation, as these mediators are key players in the inflammatory response .

Biochemical Pathways

Given its anti-inflammatory effects, it can be inferred that it likely impacts the pathways involving the inflammatory mediators it targets . These could include the prostaglandin synthesis pathway, the nitric oxide synthesis pathway, and the pathways involving tumor necrosis factor-α, nuclear factor κB, and interleukins .

Pharmacokinetics

It is known that the compound has high gi absorption . Its log Kp (skin permeation) is -7.81 cm/s . These properties suggest that the compound has good bioavailability.

Result of Action

The primary result of the action of this compound is a reduction in inflammation . By inhibiting the expression and activities of key inflammatory mediators, the compound helps to mitigate the inflammatory response .

Analyse Biochimique

Biochemical Properties

5-Amino-3-pyridinecarboxamide is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a precursor of NADH and NADPH, two crucial coenzymes in cellular metabolism . These interactions are primarily through coordination bonds and hydrogen bonding .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a precursor of NADH and NADPH, it can promote a broad spectrum of activity through local correction of the homeostatic balance of these two nucleotide coenzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a high GI absorption and is very soluble .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins

Subcellular Localization

It is known that the subcellular localization of micropeptides is tightly associated with the functions of subcellular organelles, facilitating precise targeting of micropeptide sites .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-pyridinecarboxamide typically involves the reaction of 3-cyanopyridine with ammonia under specific conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 100°C to facilitate the conversion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-3-pyridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinamide: A pyridinecarboxamide with a carboxamide group at the 3-position, similar to 5-Amino-3-pyridinecarboxamide.

6-Aminonicotinamide: A derivative with an amino group at the 6-position, known for its role as an enzyme inhibitor.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Propriétés

IUPAC Name |

5-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGQFLVAXGKVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209268 | |

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60524-14-3 | |

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.